N-(1-cyanocyclohexyl)pyridine-3-carboxamide
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Overview
Description
N-(1-cyanocyclohexyl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by room temperature stirring .
Industrial Production Methods: In industrial settings, the production of this compound may utilize green chemistry approaches. For example, a catalyst-free one-pot synthesis using microwave-assisted methods has been reported. This method involves the reaction of aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including amidation, substitution, and condensation reactions. Amidation reactions involve the formation of amide bonds with carboxylic acid substrates, which can be catalyzed or non-catalyzed . Substitution reactions, such as nucleophilic vinylic substitution, can also be employed in the synthesis of related compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, aromatic aldehydes, and ammonium acetate. Reaction conditions may vary, but microwave-assisted methods and the use of catalysts like triethylamine are common .
Major Products Formed: The major products formed from these reactions include various substituted cyanoacetamide derivatives and pyridine-3-carboxamide analogs. These products can exhibit diverse biological activities and are of interest in medicinal chemistry .
Scientific Research Applications
N-(1-cyanocyclohexyl)pyridine-3-carboxamide has several scientific research applicationsFor example, derivatives of this compound have been studied for their anticancer, antimicrobial, and antimalarial activities . Additionally, it is used in the development of materials for Langmuir–Blodgett films and as kinase inhibitors .
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with kinase activity and affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)pyridine-3-carboxamide can be compared with other pyridine-3-carboxamide analogs. Similar compounds include 5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide and other cycloalka[c]pyridine derivatives These compounds share structural similarities but may differ in their biological activities and applications
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-10-13(6-2-1-3-7-13)16-12(17)11-5-4-8-15-9-11/h4-5,8-9H,1-3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCWZBFEZDFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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